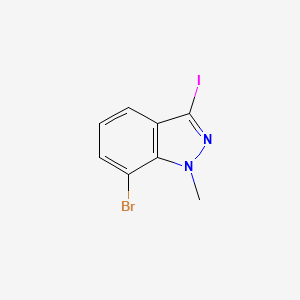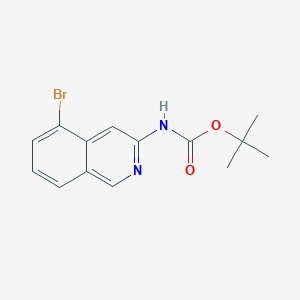
7-Bromo-3-iodo-1-methyl-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-3-iodo-1-methyl-1H-indazole: is a heterocyclic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry. The presence of bromine and iodine atoms in the compound makes it particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-iodo-1-methyl-1H-indazole can be achieved through several methods. One common approach involves the halogenation of 1-methyl-1H-indazole. The process typically starts with the iodination of 1-methyl-1H-indazole to form 3-iodo-1-methyl-1H-indazole. This intermediate is then subjected to bromination to yield the final product, this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient halogenation reagents and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods may also incorporate continuous flow reactors to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-3-iodo-1-methyl-1H-indazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry: 7-Bromo-3-iodo-1-methyl-1H-indazole is used as a building block in organic synthesis. Its halogen atoms make it a versatile intermediate for the synthesis of more complex molecules through various coupling reactions .
Biology and Medicine: Indazole derivatives, including this compound, have shown potential in medicinal chemistry. They are investigated for their anticancer, anti-inflammatory, and antimicrobial properties. The compound’s unique structure allows it to interact with biological targets effectively .
Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and agrochemicals. Its reactivity and stability make it suitable for large-scale production and application .
Mechanism of Action
The mechanism of action of 7-Bromo-3-iodo-1-methyl-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of bromine and iodine atoms enhances its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- 7-Bromo-1H-indazole-3-carboxylate
- 7-Bromo-4-chloro-1-methyl-1H-indazole-3-amine
- 1-Methyl-1H-indazole-3-carboxylate
Comparison: Compared to similar compounds, 7-Bromo-3-iodo-1-methyl-1H-indazole is unique due to the presence of both bromine and iodine atoms. This dual halogenation provides enhanced reactivity and versatility in chemical reactions. The compound’s structure allows for diverse modifications, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C8H6BrIN2 |
|---|---|
Molecular Weight |
336.95 g/mol |
IUPAC Name |
7-bromo-3-iodo-1-methylindazole |
InChI |
InChI=1S/C8H6BrIN2/c1-12-7-5(8(10)11-12)3-2-4-6(7)9/h2-4H,1H3 |
InChI Key |
AIDPQKUFALPLNU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2Br)C(=N1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-tert-Butyl 6-methyl 4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13674411.png)



![4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbonitrile](/img/structure/B13674448.png)


![7-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B13674466.png)


![Ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B13674473.png)


![1-[(3-Methylthiophen-2-yl)methyl]azetidine](/img/structure/B13674478.png)
